![molecular formula C19H18N2O4S B1403709 5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 646519-84-8](/img/structure/B1403709.png)
5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
説明
This compound is an impurity of Pioglitazone, a PPAR agonist that has antidiabetic activity in patients with type 2 diabetes mellitus . It is also known as (E)-5- (4- (2- (5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione .
Molecular Structure Analysis
The molecular formula of this compound is C19H18N2O3S . The InChI string is InChI=1S/C19H18N2O3S/c1-2-13-3-6-15 (20-12-13)9-10-24-16-7-4-14 (5-8-16)11-17-18 (22)21-19 (23)25-17/h3-8,11-12H,2,9-10H2,1H3, (H,21,22,23)/b17-11+ . The Canonical SMILES is CCC1=CN=C (C=C1)CCOC2=CC=C (C=C2)C=C3C (=O)NC (=O)S3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 354.4 g/mol . It is a white crystalline powder with no odor . It is insoluble in water and ether; slightly soluble in acetone, acetonitrile, and alcohol; and soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .科学的研究の応用
-
Nonalcoholic Steatohepatitis (NASH)
- Application : Pioglitazone has been prescribed for the treatment of Nonalcoholic Steatohepatitis (NASH), a liver disease that occurs when fat builds up in the liver .
- Method : Similar to its use in diabetes, Pioglitazone is administered orally for NASH treatment .
- Results : While the effectiveness can vary among individuals, some studies have shown that Pioglitazone can improve liver function in patients with NASH .
-
Psychiatry
- Application : Some research has suggested that Pioglitazone may have potential benefits in psychiatric disorders like bipolar disorder and major depression .
- Method : In these cases, Pioglitazone would be administered orally, often in conjunction with other psychiatric medications .
- Results : While research is ongoing, some studies have shown promising results with patients experiencing improved symptoms .
-
Polycystic Ovary Syndrome (PCOS)
- Application : Pioglitazone has been studied for use in the treatment of Polycystic Ovary Syndrome (PCOS), a hormonal disorder common among women of reproductive age .
- Method : In these cases, Pioglitazone is administered orally, often in conjunction with other treatments for PCOS .
- Results : Some studies have shown that Pioglitazone can improve insulin resistance, one of the key features of PCOS .
-
Prevention of Cardiovascular Disease
- Application : Pioglitazone has been studied for its potential to prevent cardiovascular disease in patients with insulin resistance or type 2 diabetes .
- Method : Pioglitazone is administered orally for this potential use .
- Results : Some studies have shown that Pioglitazone can reduce the risk of cardiovascular events in certain patient populations .
-
Alzheimer’s Disease
- Application : Some research has suggested that Pioglitazone may have potential benefits in Alzheimer’s disease .
- Method : In these cases, Pioglitazone would be administered orally .
- Results : While research is ongoing, some studies have shown promising results with patients experiencing improved symptoms .
-
Cancer
特性
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-10,16,22H,2,11H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEMRUAQCKZNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73050415 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



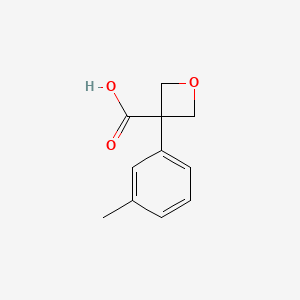
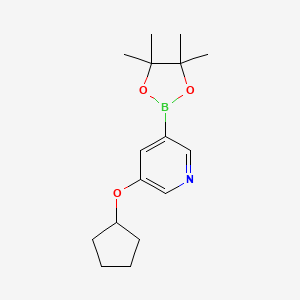
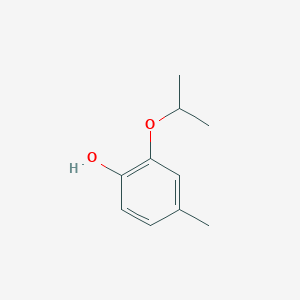
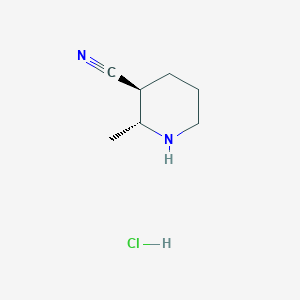
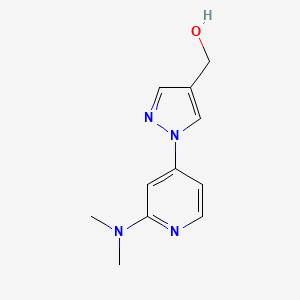
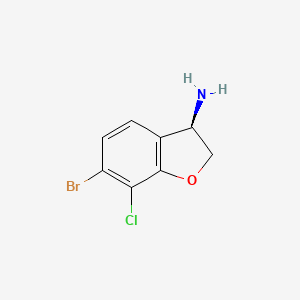

![Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1403637.png)
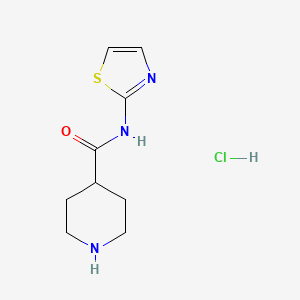
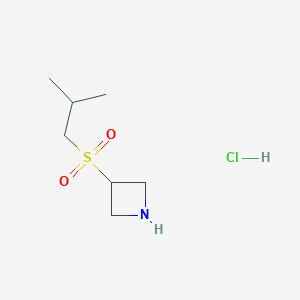
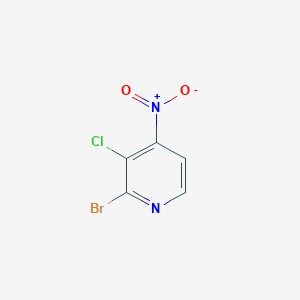
![4-Chloroimidazo[1,5-a]pyrimidin-8-amine](/img/structure/B1403646.png)

![4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403649.png)